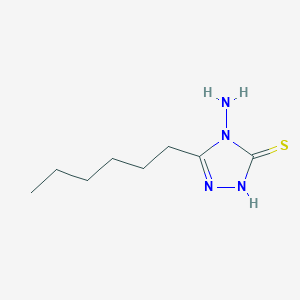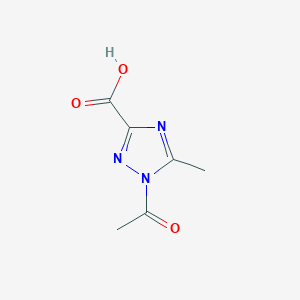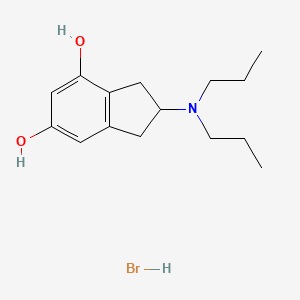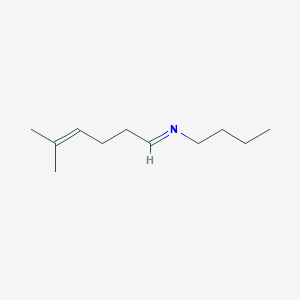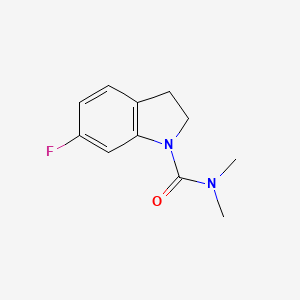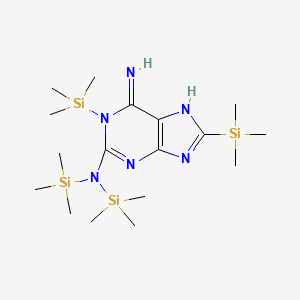
N~2~,N~2~,1,8-Tetrakis(trimethylsilyl)-1H-purine-2,6-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~,N~2~,1,8-Tetrakis(trimethylsilyl)-1H-purine-2,6-diamine is a synthetic organic compound that belongs to the class of purine derivatives. Purine derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The presence of trimethylsilyl groups in the compound enhances its stability and solubility, making it a valuable compound for various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N2,N~2~,1,8-Tetrakis(trimethylsilyl)-1H-purine-2,6-diamine typically involves the reaction of purine derivatives with trimethylsilyl reagents. One common method is the silylation of purine-2,6-diamine using trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the silyl groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale silylation reactions using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N~2~,N~2~,1,8-Tetrakis(trimethylsilyl)-1H-purine-2,6-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced purine derivatives.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve nucleophiles such as halides or amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield purine oxides, while substitution reactions can produce a variety of functionalized purine derivatives.
Aplicaciones Científicas De Investigación
N~2~,N~2~,1,8-Tetrakis(trimethylsilyl)-1H-purine-2,6-diamine has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other purine derivatives.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N2,N~2~,1,8-Tetrakis(trimethylsilyl)-1H-purine-2,6-diamine involves its interaction with specific molecular targets and pathways. The trimethylsilyl groups enhance the compound’s stability and solubility, allowing it to effectively interact with biological molecules. The purine core structure can bind to enzymes and receptors, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- N~2~,N~2~-Dimethyl-1H-purine-2,6-diamine
- N~2~,N~2~-Diethyl-1H-purine-2,6-diamine
- N~2~,N~2~,1,8-Tetramethyl-1H-purine-2,6-diamine
Uniqueness
N~2~,N~2~,1,8-Tetrakis(trimethylsilyl)-1H-purine-2,6-diamine is unique due to the presence of four trimethylsilyl groups, which significantly enhance its stability and solubility compared to other similar compounds. This makes it a valuable compound for various scientific research applications, particularly in the fields of chemistry and biology.
Propiedades
Número CAS |
89746-14-5 |
|---|---|
Fórmula molecular |
C17H38N6Si4 |
Peso molecular |
438.9 g/mol |
Nombre IUPAC |
6-imino-N,N,1,8-tetrakis(trimethylsilyl)-7H-purin-2-amine |
InChI |
InChI=1S/C17H38N6Si4/c1-24(2,3)16-19-13-14(18)22(25(4,5)6)17(21-15(13)20-16)23(26(7,8)9)27(10,11)12/h18H,1-12H3,(H,19,20) |
Clave InChI |
QCXHHHFMSQIEER-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C1=NC2=C(N1)C(=N)N(C(=N2)N([Si](C)(C)C)[Si](C)(C)C)[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-{3-[2-(3-Methoxyphenyl)-2-oxoethoxy]phenyl}-N,N-dimethylurea](/img/structure/B14398210.png)
![2-[Methyl(phenyl)sulfamoyl]pentanoic acid](/img/structure/B14398220.png)


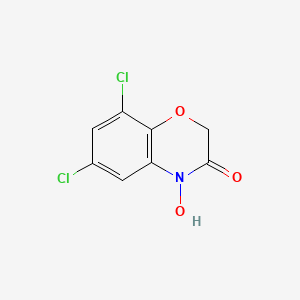
![2-Methyl-3-[(oxolan-2-yl)oxy]propan-1-ol](/img/structure/B14398243.png)
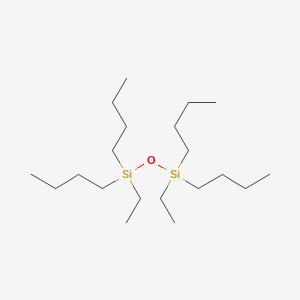
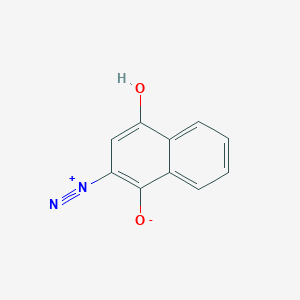
![4,4'-[(E)-Diazenediyl]bis[4-cyano-N-(2-hydroxyethyl)pentanamide]](/img/structure/B14398259.png)
